molecular formula C19H21F3N2OS B2724773 N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1428351-42-1

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2724773
CAS No.: 1428351-42-1
M. Wt: 382.45
InChI Key: OWWUWXRVMHXOLD-UHFFFAOYSA-N
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Description

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H21F3N2OS and its molecular weight is 382.45. The purity is usually 95%.
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Scientific Research Applications

Anti-acetylcholinesterase Activity

A study on piperidine derivatives including the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and groups at specific positions substantially increased activity, indicating the compound's potential as an antidementia agent (Sugimoto et al., 1990).

Mycobacterium tuberculosis GyrB Inhibitors

Research on thiazole-aminopiperidine hybrid analogues designed from aryl thioamides has demonstrated promising activity against Mycobacterium tuberculosis GyrB ATPase, showcasing the compound's potential in tuberculosis treatment (Jeankumar et al., 2013).

Metal Complexes and Bioactivity

Studies involving the synthesis and characterization of benzamides and their copper and cobalt complexes revealed that these complexes exhibit significant antibacterial activity, suggesting their potential use in antimicrobial therapies (Khatiwora et al., 2013).

Drug Metabolism Studies

Investigations into the metabolism of drugs like flumatinib, an antineoplastic tyrosine kinase inhibitor, have shown that the parent drug and its metabolites, including those related to N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, undergo extensive metabolism. The study provides insights into the metabolic pathways of such compounds in chronic myelogenous leukemia patients (Gong et al., 2010).

Sigma Receptor Scintigraphy in Breast Cancer

The use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide in sigma receptor scintigraphy has been explored to visualize primary breast tumors in vivo. This approach, based on the preferential binding to sigma receptors overexpressed on breast cancer cells, indicates a potential diagnostic application of such compounds (Caveliers et al., 2002).

Properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2OS/c20-19(21,22)16-5-2-1-4-15(16)18(25)23-9-12-24-10-7-14(8-11-24)17-6-3-13-26-17/h1-6,13-14H,7-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWUWXRVMHXOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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